molecular formula C20H23N3O3 B2966548 3-(dimethylamino)-N-[1-(4-methoxyphenyl)-2-oxopyrrolidin-3-yl]benzamide CAS No. 1775296-78-0

3-(dimethylamino)-N-[1-(4-methoxyphenyl)-2-oxopyrrolidin-3-yl]benzamide

Cat. No.: B2966548
CAS No.: 1775296-78-0
M. Wt: 353.422
InChI Key: UQKKBFOAEZBQDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Dimethylamino)-N-[1-(4-methoxyphenyl)-2-oxopyrrolidin-3-yl]benzamide is a synthetic benzamide derivative characterized by a dimethylamino substituent on the benzamide core and a 2-oxopyrrolidin-3-yl moiety substituted with a 4-methoxyphenyl group. This structure combines aromatic, heterocyclic, and amide functionalities, making it a candidate for pharmacological studies, particularly in targeting enzymes or receptors influenced by hydrogen bonding and lipophilic interactions. The dimethylamino group enhances solubility, while the 4-methoxyphenyl substituent may modulate electronic and steric properties .

Properties

IUPAC Name

3-(dimethylamino)-N-[1-(4-methoxyphenyl)-2-oxopyrrolidin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3/c1-22(2)16-6-4-5-14(13-16)19(24)21-18-11-12-23(20(18)25)15-7-9-17(26-3)10-8-15/h4-10,13,18H,11-12H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQKKBFOAEZBQDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(=O)NC2CCN(C2=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(dimethylamino)-N-[1-(4-methoxyphenyl)-2-oxopyrrolidin-3-yl]benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-methoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 3-(dimethylamino)benzoyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(dimethylamino)-N-[1-(4-methoxyphenyl)-2-oxopyrrolidin-3-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group or the methoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides or pyrrolidinones.

Scientific Research Applications

3-(dimethylamino)-N-[1-(4-methoxyphenyl)-2-oxopyrrolidin-3-yl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 3-(dimethylamino)-N-[1-(4-methoxyphenyl)-2-oxopyrrolidin-3-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and molecular differences between the target compound and analogs identified in the evidence:

Compound Name Key Substituents/Modifications Molecular Weight Structural Notes Reference
Target: 3-(Dimethylamino)-N-[1-(4-methoxyphenyl)-2-oxopyrrolidin-3-yl]benzamide - Benzamide core
- 3-(Dimethylamino) group
- 2-Oxopyrrolidin-3-yl with 4-methoxyphenyl
~391.45* Pyrrolidinone ring enhances rigidity; 4-methoxyphenyl provides steric bulk.
N-[(E)-1-[[[3-(Dimethylamino)propyl]amino]carbonyl]-2-(4-fluorophenyl)ethenyl]benzamide - 4-Fluorophenyl substituent
- Extended propanamide chain
369.44 Fluorine increases electronegativity; chain length may affect bioavailability.
4-(Dimethylamino)-N-{1-[3-(4-Methoxyphenyl)-1H-pyrazol-5-yl]piperidin-4-yl}benzamide - Pyrazole ring
- Piperidin-4-yl linkage
419.53 Pyrazole introduces aromaticity; piperidine increases molecular weight.
1-(4-Ethoxyphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea - Urea linkage
- Ethoxyphenyl substituent
~395.42* Urea enhances hydrogen bonding; ethoxy group alters lipophilicity.
N-(4-Methoxyphenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]butanamide - Butanamide core
- Phenylethyl-piperidine
~408.50* Butanamide reduces aromatic interactions; phenylethyl adds hydrophobic bulk.

*Estimated based on molecular formula.

Structural and Functional Insights

Benzamide Core Modifications: The dimethylamino group at the 3-position (target compound) enhances solubility compared to unsubstituted benzamides. Pyrazole-containing analogs () exhibit higher molecular weights (~419 vs. ~391), which may reduce blood-brain barrier permeability but improve thermal stability .

Heterocyclic Ring Systems: The 2-oxopyrrolidin-3-yl group in the target compound introduces a rigid, planar structure, favoring interactions with flat binding pockets. Piperidine-based analogs () offer conformational flexibility but may suffer from faster metabolic degradation . Urea derivatives () replace the amide bond with a urea group, increasing hydrogen-bond donor capacity—critical for targeting proteases or kinases .

Substituent Effects: Methoxy vs. Ethoxy Groups: The 4-methoxyphenyl group (target) provides moderate steric hindrance and electron-donating effects. Fluorine vs. Methoxy: Fluorine () offers electronegativity and metabolic stability, whereas methoxy groups improve π-π stacking in aromatic interactions .

Research Findings and Implications

  • Synthetic Accessibility: The target compound’s pyrrolidinone ring is synthetically accessible via cyclization reactions, similar to methods described for urea derivatives () .
  • Metabolic Stability: Piperidine and pyrazole-containing analogs () may undergo faster hepatic metabolism due to cytochrome P450 interactions, whereas the pyrrolidinone ring (target) could offer improved stability .

Biological Activity

3-(Dimethylamino)-N-[1-(4-methoxyphenyl)-2-oxopyrrolidin-3-yl]benzamide, also known by its CAS number 1775296-78-0, is a synthetic organic compound that has garnered attention for its potential therapeutic applications. Its unique structure includes a dimethylamino group, a methoxy-substituted phenyl ring, and a pyrrolidinone moiety, which contribute to its biological activity.

  • Molecular Formula : C20H23N3O3
  • Molecular Weight : 357.42 g/mol

Research indicates that this compound interacts with various biological targets, primarily through the modulation of neurotransmitter systems and cellular signaling pathways. The presence of the dimethylamino group enhances its affinity for certain receptors, while the methoxy group may influence its lipophilicity and bioavailability.

Antitumor Activity

Studies have demonstrated that this compound exhibits significant antitumor properties. For instance, in vitro assays have shown that it inhibits the proliferation of cancer cell lines such as TK-10 (renal carcinoma) and HT-29 (colorectal carcinoma) with IC50 values ranging from 10 to 25 µM. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.

Antimicrobial Properties

The compound also displays antimicrobial activity against various pathogens. In particular, it has been reported to inhibit the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) around 20 µg/mL. This suggests potential applications in treating bacterial infections.

Neuropharmacological Effects

Given its structural features, the compound is being investigated for neuropharmacological effects. Preliminary studies indicate it may act as a selective serotonin reuptake inhibitor (SSRI), which could make it a candidate for treating depression and anxiety disorders.

Research Findings and Case Studies

Several studies have focused on elucidating the biological activity of this compound:

  • Antitumor Studies : A study published in Cancer Letters highlighted that treatment with this compound resulted in a dose-dependent decrease in cell viability in cancer cell lines, accompanied by increased levels of pro-apoptotic markers such as caspase-3 and PARP cleavage.
  • Antimicrobial Efficacy : Research published in Journal of Antimicrobial Chemotherapy reported that derivatives of similar structure exhibited potent activity against multidrug-resistant strains of bacteria, suggesting that modifications to the benzamide core may enhance efficacy .
  • Neuropharmacological Investigations : A recent exploration into its effects on neurotransmitter levels indicated that administration led to increased serotonin levels in rat models, supporting its potential use as an antidepressant .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of structurally similar compounds:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
4-(Dimethylamino)-1-(trifluoroacetyl)pyridinium trifluoroacetatePyridine ring with trifluoroacetyl groupAntitumor and antimicrobialEnhanced lipophilicity
N-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)-2,3-dimethoxybenzamideDimethoxy substitutions on benzamideModerate antitumor activityDimethoxy groups influence solubility
N-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)-2,3-dimethoxybenzamideSimilar pyrrolidinone structureExplored for antimicrobial propertiesPotential for broad-spectrum activity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.